molecular formula C12H16N2 B11723116 (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 294177-36-9

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B11723116
CAS No.: 294177-36-9
M. Wt: 188.27 g/mol
InChI Key: JHXQWMSANKXJCW-QWRGUYRKSA-N
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Description

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a diazabicycloheptane core and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Methylphenyl Group: This step often involves a substitution reaction where the 2-methylphenyl group is introduced to the diazabicycloheptane core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific diazabicycloheptane core and the presence of a 2-methylphenyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

294177-36-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H16N2/c1-9-4-2-3-5-12(9)14-8-10-6-11(14)7-13-10/h2-5,10-11,13H,6-8H2,1H3/t10-,11-/m0/s1

InChI Key

JHXQWMSANKXJCW-QWRGUYRKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C[C@@H]3C[C@H]2CN3

Canonical SMILES

CC1=CC=CC=C1N2CC3CC2CN3

Origin of Product

United States

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